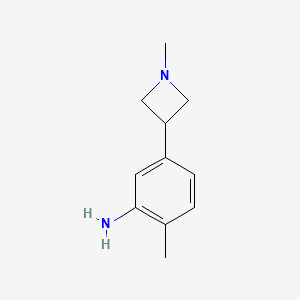

2-Methyl-5-(1-methylazetidin-3-YL)aniline

Description

Evolution of Substituted Aminobenzene Chemistry in Organic Synthesis

Aniline (B41778), or benzenamine, and its derivatives are fundamental building blocks in chemical synthesis. sigmaaldrich.commdpi.com Initially recognized for their critical role in the development of the synthetic dye industry, the utility of substituted anilines has expanded dramatically. sigmaaldrich.comresearchgate.net The reactivity of the aniline core, characterized by the electron-donating nature of the amino group, makes the aromatic ring highly susceptible to electrophilic substitution, typically at the ortho and para positions. sigmaaldrich.comuni.lu

The evolution of this field has been driven by the development of sophisticated cross-coupling reactions and methods to control regioselectivity. nih.gov Techniques such as the Buchwald-Hartwig amination and Ullmann condensation have provided powerful tools for the formation of C-N bonds, allowing for the precise installation of amino groups onto aryl halides. sigmaaldrich.com Furthermore, protecting group strategies are often employed to modulate the high reactivity of the amino group, enabling selective functionalization of the aromatic ring. uni.lu Today, substituted anilines are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. researchgate.netnih.gov The presence of both a nucleophilic amino group and a versatile aromatic ring allows for a wide array of chemical transformations, making them ideal scaffolds for building molecular complexity. ugent.be

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Design

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged from relative obscurity to become highly valued scaffolds in modern chemistry. google.comchemicalbook.com Historically, their synthesis was considered challenging due to inherent ring strain, which is intermediate between the more reactive aziridines and the more stable pyrrolidines. chemicalbook.com However, recent advancements have led to a multitude of reliable synthetic methods, including cycloadditions and ring-closing strategies, making diversely functionalized azetidines more accessible. chemicalbook.com

The significance of the azetidine motif lies in its unique combination of properties. It introduces a three-dimensional character into otherwise flat molecules, which is a desirable trait in drug design for improving target binding and pharmacokinetic profiles. The rigid structure of the azetidine ring can help to conformationally constrain a molecule, reducing the entropic penalty upon binding to a biological target. Despite its strain, the azetidine ring is generally stable under physiological conditions, yet can be synthetically manipulated through strain-releasing reactions. This "tunable reactivity" makes azetidines versatile building blocks. Consequently, the azetidine scaffold is now a recognized "privileged" structure, appearing in numerous biologically active compounds and approved drugs. google.com

Positioning of 2-Methyl-5-(1-methylazetidin-3-YL)aniline within Bridging Chemical Architectures

The compound this compound is a quintessential example of a bridging chemical architecture, a design strategy that links two distinct chemical entities to generate a hybrid molecule with potentially novel functions. In this case, the molecule bridges the flat, aromatic world of a substituted aniline with the three-dimensional, saturated character of an azetidine ring.

This specific linkage, where the azetidine ring is attached at the meta-position to the amino group of the toluidine core, is noteworthy. The aniline portion serves as a versatile chemical handle and a key pharmacophoric element in many bioactive molecules, while the N-methylazetidine moiety introduces spatial complexity and alters physicochemical properties such as solubility and lipophilicity. The synthesis of such structures often relies on the coupling of a pre-formed azetidine intermediate with an appropriate aniline derivative. For instance, a common synthetic route involves the reaction of a 3-functionalized azetidine with a substituted nitrobenzene, followed by the reduction of the nitro group to an aniline.

Chemical Compound Data

Below are tables detailing the properties of the core structures and the final compound.

| Compound Name | Synonym | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| Aniline | Benzenamine | C6H7N | 93.13 | Simplest aromatic amine, precursor to dyes and polymers. sigmaaldrich.commdpi.com |

| o-Toluidine | 2-Methylaniline | C7H9N | 107.15 | A methyl-substituted aniline, common industrial intermediate. |

| Azetidine | Azacyclobutane | C3H7N | 57.10 | Four-membered nitrogen heterocycle with significant ring strain. chemicalbook.com |

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Methyl-5-nitroaniline (B49896) | 99-55-8 | C7H8N2O2 | 152.15 |

| This compound | Not Available | C11H16N2 | 176.26 |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-5-(1-methylazetidin-3-yl)aniline |

InChI |

InChI=1S/C11H16N2/c1-8-3-4-9(5-11(8)12)10-6-13(2)7-10/h3-5,10H,6-7,12H2,1-2H3 |

InChI Key |

MQCBGDIKEYWJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CN(C2)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations and the strategic choices a chemist must make.

The most apparent disconnection is at the bond connecting the aniline (B41778) ring and the azetidine (B1206935) substructure. This is a carbon-carbon bond between the C5 position of the aniline and the C3 position of the azetidine. This disconnection leads to two primary precursor fragments: a functionalized 2-methylaniline derivative and a functionalized 1-methylazetidine.

Two main strategies emerge from this disconnection:

Strategy A: Cross-Coupling Reactions. This approach envisions a palladium- or copper-catalyzed cross-coupling reaction. The aniline fragment would be prepared with a handle suitable for coupling, such as a boronic acid/ester (for Suzuki coupling) or a halide/triflate (for Negishi or Stille coupling). The azetidine fragment would carry the complementary functional group. For instance, a Suzuki coupling would involve reacting 5-boronic acid (or ester) derivative of 2-methylaniline with a 3-halo-1-methylazetidine.

Strategy B: Nucleophilic Addition/Substitution. An alternative involves a nucleophilic addition of an organometallic derivative of the aniline ring to a 1-methylazetidin-3-one, followed by reduction. For example, 5-lithio-2-methylaniline (generated from a corresponding bromide) could be added to the azetidinone. Subsequent dehydration and reduction or direct reductive amination could also be considered, though these are often more challenging with four-membered rings.

The elaboration of the 2-methyl-5-substituted aniline core requires careful management of directing group effects to achieve the desired 1,2,4-substitution pattern. A common and effective strategy begins with a commercially available, appropriately substituted toluene (B28343) derivative.

A logical starting material is p-nitrotoluene. The nitro and methyl groups direct incoming electrophiles to specific positions. For example, halogenation or sulfonation of p-nitrotoluene can be directed to the 2-position (ortho to the methyl group and meta to the nitro group). google.com This places a functional group that can later be converted into the azetidine linkage or a coupling handle. The synthesis is typically completed by reducing the nitro group to the target aniline. google.com

The 1-methylazetidine fragment, functionalized at the 3-position, is another key precursor. The synthesis of azetidines can be challenging due to ring strain. Common methods include intramolecular cyclization reactions. medwinpublishers.com For instance, the synthesis can start from epichlorohydrin (B41342) and methylamine, which react to form 1-chloro-3-(methylamino)propan-2-ol. This intermediate can then be treated with a base to induce cyclization to 1-methylazetidin-3-ol (B12376).

Once 1-methylazetidin-3-ol is obtained, the hydroxyl group can be converted into a better leaving group (like a tosylate or mesylate) for nucleophilic substitution, or it can be oxidized to 1-methylazetidin-3-one for use in nucleophilic addition reactions. core.ac.uk Alternatively, for cross-coupling strategies, the hydroxyl group can be used to direct borylation reactions or be converted into a halide.

Synthesis of Precursor Fragments

The successful synthesis of the target molecule hinges on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

The synthesis of aniline derivatives with the specific 2-methyl-5-substituent pattern often relies on electrophilic aromatic substitution of simpler precursors. A typical route starts with p-toluidine (4-methylaniline) or p-nitrotoluene.

Direct amination of a C-H bond on a methylated benzene (B151609), such as toluene, presents a more atom-economical but challenging approach. The primary difficulty lies in controlling the regioselectivity, as the methyl group directs incoming electrophiles to the ortho and para positions, while radical mechanisms can lead to a mixture of all three isomers (ortho, meta, para). researchgate.netacs.org

Research into the direct amination of toluene with hydroxylamine (B1172632) in the presence of various transition metal catalysts has shown that it often results in a non-regiospecific mixture of toluidines (methylanilines). researchgate.net The reaction, believed to proceed through a protonated amino radical intermediate, shows reactivity similar to benzene, but with limited selectivity. researchgate.net

The table below summarizes findings from studies on the direct amination of toluene, highlighting the challenge of achieving regioselectivity for the meta-isomer, which would be a precursor to the desired aniline fragment after further functionalization.

| Catalyst System | Aminating Agent | Medium | Outcome |

| V(V) and Mo(VI) mixed oxides | Hydroxylamine sulfate (B86663) | Acetic acid / Sulfuric acid | Yields approximately equal amounts of o-, m-, and p-toluidines. researchgate.net |

| NaVO₃ or Fe(III) salts | Hydroxylamine sulfate | Water-acetic acid | Produces a mixture of toluidine isomers. researchgate.net |

| CuO–V₂O₅/Al₂O₃ | Hydroxylamine hydrochloride | Liquid phase | Over 60% total yield of toluidines, but as a mixture of isomers. researchgate.net |

| Aluminum chloride | Hydroxylamine-O-sulfonic acid | Not specified | Yields a mixture of toluidines (51% ortho, 13% meta, 36% para). researchgate.net |

These results underscore that while direct amination is a field of active research, multi-step sequences starting from pre-functionalized toluenes are generally required to achieve the specific regiochemistry of this compound.

Synthesis of 2-Methyl-5-aminobenzene Derivatives

Selective Functionalization at the 5-Position of Anilines

Achieving selective functionalization at the 5-position of a 2-methylaniline derivative is a key challenge in the synthesis of the target molecule. The directing effects of the existing substituents on the aniline ring, namely the activating ortho, para-directing amino group and the activating ortho, para-directing methyl group, must be carefully considered. In 2-methylaniline, the positions ortho (3, 6) and para (5) to the amino group are electronically activated. The methyl group further activates its ortho (3) and para (5) positions. Consequently, the 5-position is doubly activated and is a prime site for electrophilic aromatic substitution.

Strategies for introducing a functional group at this position often involve protecting the highly reactive amino group, typically by acylation to form an acetanilide, to moderate its activating effect and prevent side reactions. This acetamido group still directs ortho and para.

Common functionalization reactions include:

Halogenation: Introduction of a bromine or iodine atom at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting aryl halide serves as a crucial handle for subsequent cross-coupling reactions with the azetidine precursor.

Nitration: While direct nitration can be complex due to the sensitivity of the aniline moiety to oxidative conditions, nitration of the corresponding acetanilide can provide the nitro derivative, which can then be used in further steps.

Friedel-Crafts Reactions: Acylation or alkylation at the 5-position can be performed, although these reactions are sometimes less efficient with highly activated rings like anilines.

A cooperative catalytic approach using bismuth(III) triflate and a Brønsted acid has been shown to achieve chemo- and site-selective para-C(sp2)–H bond functionalization of aniline derivatives with diazo compounds, offering a direct method for C-C bond formation. rsc.org

Reduction Methodologies for Aromatic Nitro Precursors

The reduction of an aromatic nitro group is a fundamental and widely used transformation for the synthesis of anilines. acs.org This step is typically performed late in the synthetic sequence to avoid undesired reactions of the more reactive aniline. The synthesis of this compound would likely involve the reduction of a nitro precursor, such as 2-methyl-4-nitro-1-(1-methylazetidin-3-yl)benzene.

A plethora of methods exist for this conversion, ranging from catalytic hydrogenation to the use of stoichiometric metal reductants. acs.orgwikipedia.org The choice of method depends on factors like substrate compatibility, functional group tolerance, and reaction scale. organic-chemistry.org

Common Reduction Methods for Aromatic Nitro Groups:

| Method | Reagents and Conditions | Advantages | Disadvantages | Citations |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAc | High yields, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment, potential for dehalogenation | wikipedia.orgyoutube.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Inexpensive reagents, effective and reliable | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious | youtube.com |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium (B1175870) formate with Pd/C or Raney Ni | Avoids the use of gaseous hydrogen, mild conditions | Can be slower than direct hydrogenation | wikipedia.orgmdpi.com |

| Sulfide Reduction | Na₂S, (NH₄)₂S, or NaHS in aqueous/alcoholic solution | Mild, can be selective for one nitro group in dinitro compounds | Can produce sulfur-containing byproducts, often requires heating | wikipedia.org |

| Metal Hydride Reduction | Not typically used for aryl nitro to aniline conversion | - | Tends to produce azo compounds rather than anilines | wikipedia.org |

For complex molecules, chemoselective methods are crucial. For instance, catalytic transfer hydrogenation using palladium on carbon with hydrazine hydrate can selectively reduce nitroarenes in the presence of sensitive groups like halogens. organic-chemistry.org Iron-based catalyst systems using formic acid as a reducing agent also provide a mild and base-free method for this transformation. organic-chemistry.org

Synthesis of 1-Methylazetidin-3-ol or Equivalent Precursors

The azetidine ring is a strained four-membered heterocycle that is a key structural motif in many biologically active compounds. Its synthesis requires specific strategies to overcome the inherent ring strain. The precursor for the target molecule is typically 1-methylazetidin-3-ol or a derivative where the hydroxyl group is converted into a better leaving group for subsequent coupling reactions.

Cycloaddition Reactions for Azetidine Ring Formation

Cycloaddition reactions provide a powerful and convergent approach to the azetidine core by forming two bonds in a single step.

[2+2] Cycloaddition: The most prominent example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. Photochemical [2+2] cycloadditions between imines and alkenes, often mediated by a photocatalyst, have also emerged as a mild and general method for synthesizing highly functionalized azetidines. chemrxiv.org

[3+1] Cycloaddition: These reactions involve the combination of a three-atom component and a one-atom component. For example, copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates can produce substituted 2-azetines. nih.gov

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes containing a four-membered ring can be used to construct spirocyclic pyrrolidine-azetidine systems in a diastereodivergent manner controlled by the choice of ligand. rsc.org

Ring-Closing Strategies from Acyclic Precursors

Intramolecular cyclization is the most common and direct method for forming the azetidine ring. This strategy relies on the formation of a C-N bond from a suitable acyclic precursor.

The general approach involves a γ-amino alcohol or a related derivative. The hydroxyl group is converted into a good leaving group, such as a mesylate, tosylate, or halide. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the leaving group to form the four-membered ring. rsc.orgorganic-chemistry.org

A common synthesis of 1-substituted-azetidin-3-ols starts from the reaction of epichlorohydrin with a primary amine. For the synthesis of 1-methylazetidin-3-ol, epichlorohydrin is reacted with methylamine to form 1-chloro-3-(methylamino)propan-2-ol, which upon treatment with a base, cyclizes to form the desired product.

Diastereoselective and Regioselective Azetidine Construction

Control of stereochemistry is paramount when synthesizing complex molecules. In azetidine synthesis, this involves controlling both regioselectivity (which atoms form the bonds) and diastereoselectivity (the relative orientation of substituents).

Regioselectivity: In ring-closing reactions starting from epoxy amines, the intramolecular aminolysis of the epoxide must be regioselective. The use of Lewis acids like Lanthanum(III) triflate (La(OTf)₃) can catalyze the highly regioselective ring-opening of cis-3,4-epoxy amines to afford azetidines, favoring attack at the less hindered carbon. nih.gov

Diastereoselectivity: The stereochemical outcome of cycloaddition reactions is often dictated by the geometry of the reactants and the reaction mechanism. mdpi.com For instance, the Staudinger ketene-imine cycloaddition can proceed with high diastereoselectivity. researchgate.net Similarly, ring-closing strategies can be designed to be stereospecific. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, where the kinetic control of the reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Copper-catalyzed enantioselective boryl allylation of azetines allows for the installation of two versatile functional groups with the concomitant construction of two new stereogenic centers with high diastereo- and enantioselectivity. acs.org

N-Alkylation for 1-Methyl Substitution

The final step in the synthesis of the 1-methylazetidine precursor, if not already incorporated, is the introduction of the methyl group on the nitrogen atom. This is a standard transformation in amine chemistry.

Common N-Alkylation Methods:

| Method | Reagents and Conditions | Description | Citations |

| Reductive Amination | Formaldehyde (B43269) (or paraformaldehyde), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) | A secondary amine (azetidin-3-ol) reacts with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. | - |

| Direct Alkylation | Methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or methyl triflate (MeOTf) with a base (e.g., K₂CO₃, Et₃N) | The secondary amine acts as a nucleophile and displaces the leaving group on the methylating agent. Over-alkylation to a quaternary ammonium salt is a potential side reaction. | rsc.org |

| Eschweiler-Clarke Reaction | Formic acid and formaldehyde | A specific type of reductive amination where formic acid acts as the reducing agent. It is a classic method for methylating primary and secondary amines. | - |

| Borrowing Hydrogen Catalysis | Methanol as the methylating agent, catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) | A greener approach where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The borrowed hydrogen is then returned to complete the catalytic cycle. | nih.gov |

The choice of method depends on the substrate's sensitivity and the desired reaction conditions. For instance, metal-catalyzed N-alkylation using alcohols as alkylating agents is gaining prominence as a more environmentally friendly alternative to traditional methods that use alkyl halides. nih.govacs.org

Convergent Synthesis of this compound

A convergent synthesis approach is a highly efficient strategy for the construction of complex molecules like this compound. This methodology involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages of the synthetic route. For the target compound, a convergent approach typically involves the coupling of a suitably substituted aniline or its precursor with a pre-formed 1-methylazetidin-3-yl moiety.

Catalytic Coupling Reactions for Aryl-Azetidine Bond Formation

The formation of the C-N bond between the aniline ring and the azetidine ring is a critical step in the synthesis of this compound. Two of the most powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and the Ullmann reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.orgwikipedia.org The reaction's utility stems from its broad substrate scope and tolerance of various functional groups, making it highly suitable for complex molecule synthesis. wikipedia.org In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the reaction of an aryl halide (or triflate) with an amine.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Ullmann Reaction: The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of aryl-amines. organic-chemistry.org Historically, the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of ligand-accelerated protocols that proceed under milder conditions. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on the formation of C-N bonds. organic-chemistry.org

The mechanism of the Ullmann-type reactions is thought to involve the formation of a copper(I)-amide intermediate, which then reacts with the aryl halide. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The success of both the Buchwald-Hartwig amination and the Ullmann reaction is highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For the Buchwald-Hartwig amination , a wide array of palladium catalysts and phosphine-based ligands have been developed to enhance reaction efficiency and substrate scope. The selection of the ligand is critical and often depends on the steric and electronic properties of the coupling partners.

| Parameter | Variation | Rationale/Effect on Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. Precatalysts offer improved stability and handling. |

| Ligand | Xantphos, t-BuXPhos, BINAP | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. The choice of ligand influences reaction rate and yield. |

| Base | t-BuONa, t-BuOLi, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine to form the active nucleophile. The strength and solubility of the base are crucial factors. |

| Solvent | Toluene, 1,4-Dioxane | Solubilizes reactants and catalyst components. The polarity and boiling point of the solvent can significantly impact reaction kinetics. |

In the case of the Ullmann reaction , the development of ligand-based systems has been instrumental in improving reaction outcomes. Amino acids and other chelating ligands have been shown to promote the copper-catalyzed coupling at lower temperatures. researchgate.net

| Parameter | Variation | Rationale/Effect on Reaction |

| Copper Source | CuI, Cu₂O, Copper powder | The form of copper used can influence its reactivity. |

| Ligand | Picolinic acid, Amino acids | Accelerates the reaction, allowing for milder conditions and lower catalyst loading. |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the HX formed during the reaction. |

| Solvent | DMF, NMP | High-boiling polar aprotic solvents are often required for classical Ullmann reactions, though newer methods allow for a broader range of solvents. |

Control of Stereochemical Outcome in Coupling Steps

When the azetidine ring is substituted at the C3 position with a group other than hydrogen, a stereocenter is created. Controlling the stereochemical outcome of the coupling reaction is therefore a critical consideration. The Buchwald-Hartwig amination has been shown to be effective in intramolecular couplings of enantiomerically enriched substrates without significant loss of optical activity. rug.nl However, intermolecular reactions can be more challenging in terms of stereocontrol.

The choice of a suitable chiral ligand in palladium-catalyzed aminations can induce asymmetry and lead to the preferential formation of one enantiomer. The steric and electronic properties of both the ligand and the substrates play a crucial role in determining the enantioselectivity of the reaction. For azetidine substrates, the rigid four-membered ring can influence the approach of the reagents to the catalytic center, which can be exploited for stereocontrol.

Yield Enhancement and Reaction Efficiency

Maximizing the yield and efficiency of the coupling reaction is a primary goal in any synthetic campaign. Several strategies can be employed to achieve this:

High-Throughput Experimentation (HTE): This approach allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, bases, solvents, temperatures) to identify the optimal parameters for a specific transformation.

Use of Precatalysts: Palladium precatalysts are often more stable and easier to handle than air-sensitive Pd(0) sources, leading to more reproducible results and higher yields.

Ligand Design: The continuous development of new and more effective ligands is a key driver of improved reaction efficiency in palladium catalysis. Ligands can be tailored to specific substrates to overcome steric hindrance or electronic deactivation.

Flow Chemistry: Performing reactions in a continuous flow system can offer several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and the potential for higher yields and purity.

Purification and Isolation Techniques for Synthesized Compounds

Following the successful synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Chromatographic techniques are the most powerful and widely used methods for the purification of organic compounds.

Chromatographic Separation Methods

Column Chromatography: This is a fundamental and versatile technique for the purification of organic compounds on a preparative scale. The choice of the stationary phase (typically silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is critical for achieving good separation. For aniline derivatives, which can be basic, it is sometimes necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing and improve resolution.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is an invaluable tool for both analytical and preparative-scale purifications. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is commonly used for the purification of aniline derivatives and other aromatic compounds. rsc.orgnih.govnih.gov

The development of an effective HPLC method involves the optimization of several parameters:

| Parameter | Variation | Effect on Separation |

| Stationary Phase | C18, C8, Phenyl | The choice of stationary phase affects the retention and selectivity of the separation. |

| Mobile Phase Composition | Acetonitrile/Water, Methanol/Water | The ratio of organic solvent to water determines the elution strength of the mobile phase. |

| Mobile Phase pH | Acidic (e.g., formic acid, TFA) or basic modifiers | The pH of the mobile phase can influence the ionization state of the analyte and thus its retention behavior. |

| Flow Rate | Typically 0.5-2.0 mL/min for analytical scale | Affects the analysis time and resolution. |

| Column Temperature | Ambient or elevated | Can influence the viscosity of the mobile phase and the efficiency of the separation. |

Recrystallization and Precipitation Strategies

Information regarding specific solvents, temperature ranges, and techniques for the recrystallization or precipitation of this compound is not documented. The optimal conditions for these purification methods are highly dependent on the compound's solubility profile in various solvent systems, which has not been publicly reported.

Solvent Evaporation and Drying Protocols

There are no available data detailing specific protocols for solvent evaporation or the drying of isolated this compound. The selection of appropriate methods, such as rotary evaporation, vacuum drying, or desiccation, would require experimental determination based on the compound's physical properties, such as its thermal stability and hygroscopicity.

As no specific experimental data for this compound could be retrieved, data tables for these sections cannot be generated.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. The spectrum of 2-Methyl-5-(1-methylazetidin-3-yl)aniline shows distinct signals corresponding to the aromatic protons, the aniline (B41778) amine protons, the tolyl methyl protons, the azetidine (B1206935) ring protons, and the azetidine N-methyl protons.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the aniline ring. The protons on the azetidine ring also exhibit characteristic shifts and couplings that help to define their spatial relationships.

Table 1: ¹H NMR Spectral Data of this compound (Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 - 7.1 | m | 3H | Aromatic H |

| ~4.8 | br s | 2H | -NH₂ |

| ~3.6 - 3.8 | m | 1H | Azetidine CH |

| ~3.2 - 3.4 | t | 2H | Azetidine CH₂ |

| ~2.8 - 3.0 | t | 2H | Azetidine CH₂ |

| ~2.4 | s | 3H | Azetidine N-CH₃ |

| ~2.1 | s | 3H | Aromatic C-CH₃ |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Based on the structure of this compound, ten unique carbon signals are predicted, as the two pairs of carbons in the azetidine ring are chemically distinct. The aromatic carbons resonate in the downfield region (~110-150 ppm), while the aliphatic carbons of the azetidine ring and the methyl groups appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~148 | Aromatic C-NH₂ |

| ~138 | Aromatic C-CH₃ |

| ~130-135 | Aromatic CH |

| ~120-125 | Aromatic C-Azetidine |

| ~115-120 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~60 | Azetidine CH₂ |

| ~45 | Azetidine N-CH₃ |

| ~35 | Azetidine CH |

| ~17 | Aromatic C-CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the protons on the aromatic ring and to trace the coupling pathways within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for connecting the fragments of the molecule. For instance, it would show correlations from the azetidine ring protons to the aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the azetidine ring and the substituents on the aniline ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (C₁₂H₁₈N₂), with a molecular weight of approximately 190.28 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 191.15, corresponding to the [C₁₂H₁₉N₂]⁺ ion.

High-resolution mass spectrometry can measure the m/z value to several decimal places, allowing for the determination of the exact elemental composition of the ion. The calculated exact mass of the protonated molecule [C₁₂H₁₉N₂]⁺ is 191.1548. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the molecular formula C₁₂H₁₈N₂. nih.gov

Table 3: Summary of Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Purpose |

| ESI-MS | [M+H]⁺ | ~191.15 | Molecular Ion Detection |

| HRMS | [M+H]⁺ | 191.1548 | Elemental Composition Determination |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment for this compound, the molecule would first be ionized, most commonly forming a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions.

The resulting fragmentation spectrum would be expected to reveal characteristic losses corresponding to the different structural components of the molecule. For instance, cleavage of the bond between the aniline ring and the azetidine moiety would be a probable fragmentation pathway. Further fragmentation of the azetidine ring itself, such as the loss of a methyl group or the opening of the four-membered ring, would provide additional structural information. While general fragmentation prediction tools exist, specific experimental MS/MS data for this compound are not currently available in published literature. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Band Assignments for Amino and Azetidine Moieties

The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine (NH2) and tertiary amine (within the azetidine ring) functionalities. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the range of 1590-1650 cm⁻¹. The C-N stretching vibrations of both the aniline and the azetidine ring would likely be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹. While spectroscopic data for related compounds such as 2-methyl-5-nitroaniline (B49896) salts exist, direct vibrational band assignments for the title compound are not documented. researchgate.net

Analysis of Aromatic and Aliphatic C-H Stretches

The IR spectrum would also provide information about the hydrocarbon framework of the molecule. The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic ring, would be found in the 690-900 cm⁻¹ region. For the aliphatic portions of the molecule, namely the methyl group and the azetidine ring, the C-H stretching vibrations are expected just below 3000 cm⁻¹. The corresponding C-H bending vibrations would be observed at lower frequencies, typically in the 1350-1480 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystalline Form Analysis and Polymorphism

Should this compound be a crystalline solid, X-ray diffraction techniques could be used to analyze its crystalline form. This analysis would reveal the packing of the molecules in the crystal lattice and identify any potential polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Currently, there are no published studies on the crystalline form or polymorphism of this specific compound.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful single-crystal X-ray diffraction study would provide a wealth of structural information with high precision. This includes the exact bond lengths between all atoms, the bond angles within the molecule, and the dihedral angles, which describe the spatial relationship between different parts of the molecule, such as the relative orientation of the aniline ring and the azetidine ring. While bond length and angle data are available for other complex molecules, specific crystallographic data for this compound has not been reported. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing (e.g., C-H···π interactions)

The solid-state architecture of molecular crystals is dictated by a complex interplay of various non-covalent interactions, which collectively determine the crystal packing and, consequently, the material's macroscopic properties. In the case of this compound, an analysis of its constituent functional groups—an electron-rich aromatic ring, secondary amine, and aliphatic C-H bonds—suggests the prominent role of several key intermolecular forces in its crystal lattice. While specific crystallographic data for this compound is not publicly available, a theoretical examination based on established principles of intermolecular interactions, particularly C-H···π interactions, can provide significant insights into its potential solid-state structure.

The nature of the C-H···π interaction is primarily dispersive, though electrostatic contributions can be significant, especially when the C-H bond is activated by adjacent electron-withdrawing groups or when the π-system is particularly electron-rich. rsc.orgrsc.org It is considered a type of weak hydrogen bond where a soft acid (the C-H group) interacts with a soft base (the π-electron cloud of an aromatic ring). rsc.org The strength and geometry of these interactions are sensitive to the electronic environment of both the C-H donor and the aromatic acceptor.

In the hypothetical crystal structure of this compound, the aniline ring serves as the primary π-system, acting as an electron-rich acceptor. The presence of the amino (-NH2) and methyl (-CH3) groups on the aniline ring further modulates its electron density, enhancing its capacity to engage in C-H···π interactions. Potential C-H donors are the methyl groups and the C-H bonds of the azetidine ring.

Potential C-H···π Interactions:

A detailed analysis of the molecular structure allows for the prediction of several possible C-H···π interactions that could influence the crystal packing of this compound. These interactions can be categorized based on the C-H bond donor.

Azetidine C-H···π Interactions: The C-H bonds on the azetidine ring, particularly those on the carbon atoms adjacent to the nitrogen, can also participate in C-H···π interactions with the aniline ring of a neighboring molecule. The geometry of the four-membered azetidine ring may impose certain conformational constraints that favor specific packing motifs.

N-Methyl C-H···π Interactions: The methyl group attached to the azetidine nitrogen is another potential C-H donor. The orientation of this group and its proximity to the aniline ring of an adjacent molecule would determine the feasibility and strength of such an interaction.

The interplay of these various C-H···π interactions, in conjunction with other potential intermolecular forces such as N-H···N hydrogen bonds and van der Waals forces, would ultimately define the three-dimensional supramolecular assembly of this compound in the solid state. The relative strengths and directionality of these interactions will dictate the packing efficiency and the resulting crystallographic symmetry.

The following table outlines the hypothetical parameters for the potential C-H···π interactions in the crystal lattice of this compound, based on typical values observed for similar interactions in other molecular crystals.

| C-H Donor Group | π-Acceptor | Predicted H···π Distance (Å) | Predicted C-H···Centroid Angle (°) |

| Aryl-CH₃ | Aniline Ring | 2.5 - 2.9 | 120 - 160 |

| Azetidine-CH₂ | Aniline Ring | 2.6 - 3.0 | 110 - 150 |

| N-CH₃ | Aniline Ring | 2.5 - 2.9 | 120 - 160 |

This table is illustrative and predictive, based on general principles of C-H···π interactions, as specific experimental data for this compound is not available.

The cumulative effect of these weak, yet numerous, C-H···π interactions is expected to be a significant factor in the stabilization of the crystal lattice. The specific arrangement of molecules, whether it be herringbone, stacked, or a more complex motif, will be a direct consequence of the optimization of these and other non-covalent forces to achieve a minimum energy configuration. Further empirical studies, such as single-crystal X-ray diffraction, would be necessary to definitively characterize the intermolecular interactions and crystal packing of this compound.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactions at the Aminobenzene Moiety

The reactivity of the aniline (B41778) ring and its primary amine substituent is a cornerstone of this molecule's chemical profile.

Electrophilic Aromatic Substitution Reactivity of the Aniline Ring

The aminobenzene portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the combined electronic effects of the existing substituents: the strongly activating, ortho-, para-directing amino (-NH2) group and the weakly activating, ortho-, para-directing methyl (-CH3) group. byjus.comlibretexts.org

The amino group is one of the most powerful activating groups in EAS reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. byjus.comyoutube.com The methyl group also contributes to this activation, albeit to a lesser extent, through hyperconjugation. The directing influences of these two groups are synergistic. The positions ortho and para to the powerful amino group are C2, C4, and C6. The methyl group at C2 further activates the C4 and C6 positions. Consequently, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group, which are C4 and C6, as these sites are sterically accessible and electronically enriched. msu.edu

However, direct electrophilic substitution on anilines under strongly acidic conditions, such as nitration, can be problematic. The acidic medium protonates the amino group to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products or undesired meta-substitution. rsc.orgchemistry-online.com To circumvent this, the reactivity of the amino group is often moderated by converting it into an acetamido group (-NHCOCH3) through acylation. This protecting group is still an ortho-, para-director but is less activating and prevents protonation under acidic conditions, allowing for more controlled substitution. msu.edursc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Notes |

|---|---|---|

| Br2/H2O | 2,4,6-Tribromo-5-(1-methylazetidin-3-yl)aniline | Aniline is highly activated, leading to polysubstitution. byjus.com |

| HNO3/H2SO4 | Mixture including meta- and oxidized products | Direct nitration is often low-yielding due to oxidation and anilinium ion formation. rsc.org |

Functional Group Interconversions Involving the Primary Amine (e.g., acylation, sulfonylation, carbamoylation, urea (B33335) formation)

The primary amine of 2-Methyl-5-(1-methylazetidin-3-yl)aniline is a versatile functional handle for a variety of transformations. fiveable.meyoutube.comsolubilityofthings.com

Acylation: The primary amine readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) to form amides. ncert.nic.inbyjus.com This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is fundamental for protecting the amine group. ncert.nic.in

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This transformation is a common method for synthesizing sulfonamides from amines. sapub.org Recent advancements have also enabled the direct sulfonylation of anilines using sulfonyl fluorides or sulfinate salts under visible-light photoredox catalysis, offering milder reaction conditions. nih.govrsc.orgscispace.com

Carbamoylation and Urea Formation: The amine can react with isocyanates to form substituted ureas. commonorganicchemistry.com This is a direct and efficient method for urea synthesis. Alternatively, ureas can be synthesized from amines and potassium isocyanate in an aqueous acidic medium. rsc.org Phosgene equivalents like N,N'-carbonyldiimidazole (CDI) are also widely used, safer alternatives for generating unsymmetrical ureas from two different amines. nih.gov The reaction of amines with CO2 represents a greener approach, although it is more effective for aliphatic amines than aromatic ones. psu.edu

Table 2: Examples of Functional Group Interconversions of the Primary Amine

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(2-methyl-5-(1-methylazetidin-3-yl)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Base | N-(2-methyl-5-(1-methylazetidin-3-yl)phenyl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(2-methyl-5-(1-methylazetidin-3-yl)phenyl)-3-phenylurea |

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺X⁻) through a process called diazotization. libretexts.org This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. youtube.comorganic-chemistry.org The steric hindrance from the ortho-methyl group might affect the rate of diazotization but is not expected to prevent the reaction. nih.govnih.gov

The resulting arenediazonium salt is a valuable synthetic intermediate because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. organic-chemistry.orgorganic-chemistry.org

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX) to replace the diazonium group with a halide (Cl, Br) or cyanide (CN). organic-chemistry.orglumenlearning.comnih.gov For example, treatment with CuCl would yield 1-chloro-2-methyl-5-(1-methylazetidin-3-yl)benzene.

Schiemann Reaction: To introduce fluorine, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻), which upon heating, decomposes to the aryl fluoride. lumenlearning.com

Iodination: Replacement with iodine does not require a copper catalyst and can be achieved by simply treating the diazonium salt with potassium iodide (KI). organic-chemistry.org

Hydroxylation: Heating the diazonium salt solution in water introduces a hydroxyl group, converting the aniline into a phenol. mnstate.edu

Reactions of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which influences its stability and reactivity. nih.gov

Ring Opening Reactions and Stability under Various Conditions

The stability of the azetidine ring is a key consideration. N-substituted azetidines can undergo acid-mediated intramolecular ring-opening if a suitable internal nucleophile is present. nih.gov In the case of this compound, the aniline nitrogen itself is generally not nucleophilic enough to initiate such a reaction under normal conditions.

However, the azetidine ring can be opened by external nucleophiles, particularly after activation. The formation of a quaternary azetidinium salt by reaction with an electrophile (e.g., an alkyl halide) greatly increases the ring strain and makes it highly susceptible to nucleophilic attack. nih.govresearchgate.net This ring-opening process can be a valuable method for introducing functional groups. The regioselectivity of the ring opening would depend on the reaction conditions and the nature of the nucleophile. This reactivity is analogous to the well-studied ring-opening of aziridinium (B1262131) ions. nih.govnih.govresearchgate.netsemanticscholar.org

Studies on N-aryl azetidines have shown that stability is influenced by the basicity of the azetidine nitrogen. Electron-withdrawing groups on the aryl ring can delocalize the nitrogen's lone pair, reducing its basicity and increasing stability against acid-mediated decomposition. nih.gov

Functionalization at the Azetidine Carbon Atoms (e.g., C-H activation, radical reactions)

Direct functionalization of the C-H bonds of the azetidine ring is challenging but can be achieved using modern synthetic methods. The generation of radicals from amine surrogates, such as pyridinium (B92312) salts, has emerged as a powerful strategy. rsc.orgnih.gov It is conceivable that the N-methylazetidine moiety could be converted into a corresponding salt and then subjected to photoredox or metal-catalyzed conditions to generate a radical on one of the azetidine carbons, allowing for subsequent functionalization.

N-Functionalization of the Azetidine Nitrogen (e.g., quaternization, oxidation)

The tertiary amine of the N-methylazetidine ring in this compound is a key site for chemical modification. Its lone pair of electrons makes it nucleophilic and susceptible to reactions with electrophiles.

Quaternization:

The azetidine nitrogen can be readily quaternized by reacting it with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. youtube.com The reactivity of the alkyl halide typically follows the order R-I > R-Br > R-Cl. The resulting quaternary ammonium salts are ionic compounds with altered solubility and physical properties compared to the parent molecule. The formation of these salts can also activate the azetidine ring for subsequent ring-opening reactions due to increased ring strain. youtube.com

Table 1: Illustrative Quaternization Reactions of the Azetidine Nitrogen

| Reactant | Reagent | Expected Product |

| This compound | Methyl iodide (CH₃I) | 3-(3-Amino-4-methylphenyl)-1,1-dimethylazetidinium iodide |

| This compound | Benzyl bromide (BnBr) | 1-Benzyl-3-(3-amino-4-methylphenyl)-1-methylazetidinium bromide |

Oxidation:

The azetidine nitrogen can also undergo oxidation to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar molecule with distinct chemical reactivity. For instance, N-oxides can undergo rearrangement reactions or be used to direct further functionalization of the molecule.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the primary aniline nitrogen, the aromatic ring, and the tertiary azetidine nitrogen—presents opportunities and challenges for selective chemical transformations.

Selective Reactivity of Multiple Functional Groups

Controlling the chemoselectivity of reactions is crucial when dealing with a molecule possessing multiple functional groups. The aniline nitrogen is generally more nucleophilic than the azetidine nitrogen due to the electron-donating effect of the aromatic ring. However, the azetidine nitrogen is sterically more accessible. This difference in reactivity can be exploited to achieve selective functionalization. For instance, acylation reactions with acyl chlorides or anhydrides are likely to occur preferentially at the more nucleophilic aniline nitrogen, especially under neutral or slightly basic conditions. In contrast, under strongly acidic conditions where the aniline nitrogen is protonated, reactions with electrophiles might be directed towards the azetidine nitrogen.

Control over Regioisomeric Product Formation

Electrophilic aromatic substitution on the aniline ring is expected to be directed by the activating and ortho, para-directing amino group and the methyl group. libretexts.org Given that the positions ortho to the amino group are already substituted (with a methyl group and the azetidine moiety), electrophilic attack is most likely to occur at the remaining vacant ortho and para positions relative to the amino group. The steric bulk of the azetidinyl group might hinder substitution at the adjacent ortho position, potentially favoring substitution at the position ortho to the methyl group and para to the amino group.

Table 2: Potential Regioisomeric Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Potential Regioisomeric Products |

| Bromination | Br₂/FeBr₃ | 2-Bromo-6-methyl-3-(1-methylazetidin-3-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-6-nitro-3-(1-methylazetidin-3-yl)aniline |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(4-Amino-5-methyl-2-(1-methylazetidin-3-yl)phenyl)ethan-1-one |

Diastereoselective and Enantioselective Modifications

The azetidine ring in this compound contains a stereocenter at the C3 position. Reactions involving this stereocenter or the creation of a new stereocenter in its vicinity could proceed with diastereoselectivity. For instance, if a reaction were to occur on the aromatic ring that introduces a new chiral center, the existing stereocenter on the azetidine ring could influence the stereochemical outcome, leading to a mixture of diastereomers in unequal proportions. Enantioselective modifications would require the use of chiral reagents or catalysts to favor the formation of one enantiomer over the other. acs.org

Mechanism of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling the outcome of its chemical transformations.

Elucidation of Reaction Pathways

N-Alkylation of the Aniline Nitrogen: The N-alkylation of the primary aniline nitrogen likely proceeds through a nucleophilic substitution mechanism (S_N2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a secondary amine. This reaction is often carried out in the presence of a weak base to neutralize the hydrogen halide byproduct. rsc.orgnih.gov

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the aniline ring involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The amino and methyl groups stabilize the positive charge through resonance and inductive effects, respectively. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Ring-Opening of the Azetidine Ring: While azetidines are more stable than aziridines, they can undergo ring-opening reactions under certain conditions, particularly after quaternization of the nitrogen atom. rsc.orgmagtech.com.cn The quaternization increases the ring strain, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by electronic and steric factors. magtech.com.cn Nucleophilic attack would likely occur at one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond.

Kinetic and Thermodynamic Studies of Transformations

A thorough investigation into the kinetic and thermodynamic parameters of transformations involving this compound could not be completed due to a lack of available data. Kinetic studies, which would provide insights into reaction rates, and thermodynamic studies, which would detail the energy changes associated with its chemical reactions, have not been published in the accessible scientific literature.

General principles of physical organic chemistry suggest that the aniline moiety of this compound would undergo typical reactions such as N-alkylation, acylation, and electrophilic aromatic substitution. The presence of the methyl group on the aromatic ring and the N-methylazetidine substituent would be expected to influence the reaction rates and equilibrium positions of these transformations through electronic and steric effects. However, without empirical data, any discussion of these effects remains purely speculative.

For context, studies on simpler, related molecules offer a glimpse into the types of data that would be relevant. For instance, research on the reaction of aniline with methyl radicals has yielded detailed rate expressions, and investigations into the iodination of substituted anilines have provided kinetic data. nih.govniscpr.res.in Similarly, the thermodynamics of adsorption for compounds like 2-nitroaniline (B44862) have been explored. However, these findings are not directly transferable to the more complex structure of this compound.

In the absence of specific research on this compound, the following subsections, which were intended to be populated with detailed findings and data tables, remain unaddressed.

Data Tables

No data tables on the kinetic and thermodynamic studies of transformations for this compound can be provided as no specific data was found during the literature search.

Detailed Research Findings

Advanced Applications in Chemical Synthesis Non Clinical Contexts

Role as a Core Synthetic Intermediate

Aniline (B41778) derivatives are foundational materials in industrial and laboratory synthesis, serving as precursors for a vast array of more complex molecules. researchgate.net The incorporation of an azetidine (B1206935) moiety introduces a three-dimensional, rigid scaffold that is of increasing interest in medicinal and materials chemistry. lifechemicals.comenamine.net

The aniline functionality is a key starting point for the construction of numerous nitrogen-containing heterocycles. The amino group can participate in various cyclization strategies to form fused ring systems. For instance, palladium-catalyzed reactions of aniline derivatives are instrumental in synthesizing carbazoles and other polycyclic aromatic systems. nih.govnih.govacs.org A common strategy involves the initial N-arylation of an aniline, followed by an intramolecular C-H activation/arylation to close the ring and form the carbazole (B46965) nucleus. nih.govacs.org

Similarly, diarylamine intermediates, which can be formed from aniline derivatives, are precursors to a range of important heterocyclic structures. Ligand-controlled palladium-catalyzed cyclizations of intermediates like 2-chloro-N-(2-vinyl)aniline can selectively yield indoles, carbazoles, acridines, or dibenzazepines, demonstrating the versatility of the aniline core in generating diverse polycyclic frameworks. mit.eduacs.orgnih.gov The reaction of aniline derivatives with other reagents can also lead to complex systems such as quinobenzothiazines. nih.gov

The presence of the 1-methylazetidin-3-yl group on the aniline ring would allow for the introduction of this desirable scaffold into these elaborate heterocyclic systems, potentially influencing their physical, chemical, and biological properties.

Table 1: Examples of Polycyclic Heterocycles Synthesized from Aniline Analogs This table presents data for analogous reactions, as specific data for 2-Methyl-5-(1-methylazetidin-3-YL)aniline is not available.

| Starting Aniline Analog | Reaction Partner | Catalyst/Conditions | Resulting Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloroaniline | 2-Bromostyrene | Pd₂(dba)₃, Ligand L2, NaOt-Bu | 5H-Dibenz[b,f]azepine | 99 | nih.gov |

| Aniline | Phenyl triflate | Pd(OAc)₂, DPEphos, K₂CO₃ | N-Phenylcarbazole | 69 | acs.org |

| p-Fluoroaniline | Dibenzo[b,d]iodolium triflate | Pd(OAc)₂, NaOt-Bu | 9-(4-Fluorophenyl)-9H-carbazole | 71 | beilstein-journals.org |

| 3-Alkoxy aniline derivatives | 5,12-(dimethyl)thioquinantrenediinium bis-chloride | Pyridine (B92270), 20 °C | 10-Alkoxy-quinobenzothiazinium derivatives | Variable | nih.gov |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new chemical space, particularly in the context of drug discovery. nih.gov Azetidines are considered valuable scaffolds in this field due to their rigid, three-dimensional nature, which contrasts with the often-flat structures of many aromatic compounds. lifechemicals.comenamine.net The incorporation of an azetidine ring can improve physicochemical properties relevant to pharmacological applications. nih.gov

The synthesis of functionalized azetidines often involves methods like the aza-Michael addition, which allows for the attachment of various substituents to the azetidine core. bohrium.commdpi.comnih.gov For a molecule like this compound, the aniline nitrogen provides a reactive handle for a wide range of chemical transformations. This allows for the systematic modification of the molecule, creating a library of related compounds with diverse functionalities. The azetidine moiety itself can be derived from precursors that allow for further diversification, leading to fused, bridged, and spirocyclic systems. nih.gov The combination of the versatile aniline group with the structurally unique azetidine scaffold makes it an ideal building block for generating lead-like libraries for screening against biological targets. nih.gov

Substituted anilines and azetidines are crucial intermediates in the synthesis of many established complex molecules, including pharmaceuticals and natural products. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently used to connect different molecular fragments. nih.govchem-station.commdpi.com For instance, a brominated pyrazole-azetidine hybrid can undergo Suzuki-Miyaura coupling with various boronic acids to create a diverse set of functionalized azetidine derivatives. nih.gov

In a hypothetical synthesis utilizing this compound, the aniline amino group could be transformed into other functional groups, such as a halide or a triflate, which could then participate in cross-coupling reactions. Conversely, the synthesis of the target molecule itself would likely involve a key coupling step, such as a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, to attach the 1-methylazetidin-3-yl group to the 2-methylaniline core. The ability to participate in these well-established and reliable synthetic transformations underscores its potential as a key intermediate.

Application as a Ligand in Catalysis

The presence of two nitrogen atoms with different electronic and steric environments—the aniline nitrogen and the tertiary amine of the azetidine ring—positions this compound as a potential ligand for transition metal catalysis. Nitrogen-containing compounds are among the most important classes of ligands in homogeneous catalysis. researchgate.netnih.gov

Chiral amines are of paramount importance in asymmetric synthesis, where they are used to create enantiomerically enriched products. sigmaaldrich.comacs.orgacs.org If the azetidine ring in this compound were to contain stereocenters, the molecule would be chiral. Chiral ligands are essential for asymmetric catalysis, as they can induce stereoselectivity in a wide range of chemical transformations by creating a chiral environment around a metal center. nih.gov

The design of chiral ligands is a cornerstone of modern synthetic chemistry, and structures containing both nitrogen and phosphorus (P,N-ligands) or two different nitrogen atoms (N,N-ligands) have proven to be highly effective. researchgate.netthieme-connect.com The combination of the "soft" aniline nitrogen and the "hard" tertiary amine nitrogen of the azetidine could provide unique coordination properties. A chiral version of this molecule could potentially be used in reactions such as asymmetric hydrogenation, allylic substitution, or conjugate addition. sigmaaldrich.comthieme-connect.com

Table 2: Examples of Chiral Amine Ligands in Asymmetric Catalysis This table presents data for analogous systems, as specific data for this compound is not available.

| Chiral Ligand Type | Reaction | Metal Catalyst | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Bisaminophosphine | Asymmetric Hydrogenation | Rhodium | Up to >99 | acs.org |

| Semicorrin | Cyclopropanation | Copper | Excellent | nih.gov |

| Bisoxazoline (BOX) | Various | Various | High | nih.gov |

| Chiral P,N-Ligands | Various | Various | Often outperform P,P or N,N ligands | nih.gov |

Even in its achiral form, this compound has potential as a ligand for various transition metal-catalyzed reactions. The nitrogen atoms can act as electron donors to stabilize a metal center, influencing its reactivity and selectivity. Ligands containing both phosphorus and nitrogen (P,N ligands) are particularly well-studied and versatile in catalysis. researchgate.net While this molecule lacks phosphorus, the principle of using heterodentate ligands with different donor atoms (in this case, two distinct nitrogen atoms) is well-established.

N-heterocyclic carbenes (NHCs) are another important class of ligands known for their strong electron-donating properties and their ability to form stable complexes with transition metals. tcichemicals.com While not an NHC itself, the aniline and azetidine nitrogens in the target molecule could similarly form stable chelate complexes with metals like palladium, rhodium, or copper. nih.gov Such complexes could find application in a variety of cross-coupling reactions, C-H activation, and other transformations that rely on transition metal catalysis. acs.orgnih.gov For instance, azetidine-based ligands have been successfully used to form highly active palladium(II) catalysts for Suzuki-Miyaura coupling reactions. researchgate.net

Integration into Supramolecular Assemblies

The distinct molecular framework of this compound, characterized by the presence of both hydrogen bond donors (the amine group) and acceptors (the tertiary amine in the azetidine ring), as well as an aromatic system, makes it a compelling candidate for the construction of supramolecular assemblies.

Role in Self-Assembling Systems

While specific research on the self-assembly of this compound is not yet extensively published, its structural components suggest a predisposition for forming ordered systems. The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, which are fundamental driving forces for self-assembly. The tertiary amine within the 1-methylazetidin-3-yl group can also act as a hydrogen bond acceptor, providing an additional site for directed intermolecular interactions. It is hypothesized that in appropriate solvent systems, this compound could form various supramolecular structures such as dimers, oligomers, or even more extended one-dimensional chains. The interplay between the different non-covalent interactions will be crucial in determining the final assembled architecture.

Intermolecular Interactions in Crystal Engineering

In the context of crystal engineering, this compound presents itself as a versatile building block. The primary amine (-NH2) and the aromatic C-H groups can act as hydrogen bond donors, while the nitrogen atom of the azetidine ring serves as a hydrogen bond acceptor. These functionalities, combined with the potential for π-π stacking of the phenyl rings, allow for the rational design of crystalline networks.

For instance, co-crystallization with carboxylic acids could lead to the formation of robust salt or co-crystal structures through N-H···O and O-H···N hydrogen bonds. The methyl group on the aniline ring can also influence the packing arrangement by introducing steric effects and participating in weaker C-H···π interactions. The azetidine ring's puckered conformation and the orientation of its methyl group will further dictate the three-dimensional packing, potentially leading to chiral crystal structures if the compound is resolved into its enantiomers.

Functional Material Development

The inherent electronic and structural properties of this compound also position it as a valuable component in the synthesis of novel functional materials.

Monomer in Polymer Chemistry

The primary amine group on the aniline ring makes this compound a suitable monomer for various polymerization reactions. It can be used to synthesize polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would feature the unique 1-methylazetidin-3-yl substituent, which could influence the polymer's solubility, thermal properties, and morphology.

Furthermore, it could be utilized in the synthesis of polyimides, known for their high thermal stability and mechanical strength, by reacting with dianhydrides. The presence of the azetidine ring could potentially enhance the processability of these typically rigid polymers. The electrochemical polymerization of this aniline derivative could also lead to the formation of conducting polymers with interesting redox properties, where the azetidine group might modulate the electronic characteristics of the polymer backbone.

Components in Optoelectronic or Responsive Materials

The aniline core of this compound is an electron-rich aromatic system, which is a key feature for applications in optoelectronics. When incorporated into larger conjugated systems, this moiety can act as an electron donor. By coupling it with electron-accepting units, it is possible to design molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The tertiary amine in the azetidine ring also introduces the potential for creating responsive materials. This group can be protonated or quaternized, leading to significant changes in the electronic properties and solubility of the molecule or any material it is a part of. This responsiveness to stimuli like pH or chemical agents could be exploited in the development of sensors or smart materials. The specific impact of the 1-methylazetidin-3-yl group on the photophysical properties, such as fluorescence quantum yield and emission wavelength, would be a key area for future research.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry's pivot towards sustainability has catalyzed research into green synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. For the synthesis of 2-Methyl-5-(1-methylazetidin-3-yl)aniline, future efforts will likely concentrate on biocatalytic and continuous flow processes, moving away from traditional, energy-intensive methods that rely on precious-metal catalysts. nih.govacs.org

A promising green route for the synthesis of this compound is through the enzymatic reduction of its nitro precursor, 1-methyl-3-(3-methyl-5-nitrophenyl)azetidine. This approach leverages the high selectivity and mild operating conditions of enzymes.

Detailed Research Findings: Recent breakthroughs in biocatalysis have demonstrated the exceptional efficiency of nitroreductase (NR) enzymes for the reduction of aromatic nitro compounds to their corresponding anilines. researchgate.netnih.gov For instance, the nitroreductase NR-55 has been identified as a highly active biocatalyst capable of this transformation. nih.govacs.orgresearchgate.net A chemoenzymatic strategy could be employed where NR-55, coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), reduces the nitro group with perfect chemoselectivity. acs.org This process operates at ambient temperature and pressure in aqueous buffer, offering a significant sustainability advantage over traditional methods like catalytic hydrogenation, which often require high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts. nih.govnih.gov

The proposed enzymatic synthesis would proceed as outlined in the table below. The use of an immobilized enzyme on a solid support, such as an amino-functionalized resin, would further enhance the process by allowing for easy separation and reuse of the biocatalyst. nih.gov

Table 1: Proposed Enzymatic Synthesis Parameters

| Parameter | Proposed Condition | Rationale & Cited Precedent |

| Enzyme | Immobilized Nitroreductase (e.g., NR-55) | High activity and selectivity for nitroaromatic reduction. nih.govresearchgate.net |

| Cofactor System | Glucose / Glucose Dehydrogenase (GDH) | Efficient regeneration of the required NAD(P)H cofactor. acs.org |

| Precursor | 1-methyl-3-(3-methyl-5-nitrophenyl)azetidine | The direct nitro-analogue of the target aniline (B41778). |

| Solvent | Aqueous Buffer (e.g., Phosphate) | Green solvent, avoids bio-incompatible organic solvents. nih.gov |

| Temperature | Room Temperature | Reduces energy requirements of the process. researchgate.net |

| Pressure | Atmospheric Pressure | Eliminates the need for high-pressure reactors. nih.gov |